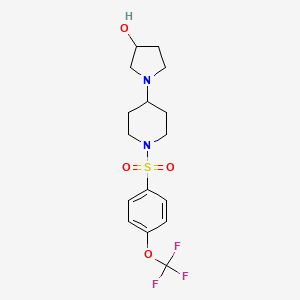

1-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is related to 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), which is a potent soluble epoxide hydrolase (sEH) inhibitor . It is used extensively in research for modulating inflammation and protecting against hypertension, neuropathic pain, and neurodegeneration .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 4-(Trifluoromethoxy)phenyl-Containing Polymers involves electrochemical polymerization . Another related compound, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), was synthesized by reacting ethyl malonyl chloride with 4-(3-(4-(trifluoromethoxy)phenyl)ureido)piperidin-1-ium 2,2,2-trifluoroacetate I1 in dichloromethane .Molecular Structure Analysis

The InChI code for a related compound, 4-{4-[4-(trifluoromethoxy)phenoxy]-1-piperidinyl}phenol, is 1S/C18H18F3NO3/c19-18(20,21)25-17-7-5-15(6-8-17)24-16-9-11-22(12-10-16)13-1-3-14(23)4-2-13/h1-8,16,23H,9-12H2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include hydroxylation, amide hydrolysis, and oxidation . For instance, in the metabolism of TPPU, metabolites M1 and M2 were formed from hydroxylation on a propionyl group of TPPU; M3 was formed by amide hydrolysis of the 1-propionylpiperdinyl group on TPPU; and M4 was formed by further oxidation of the hydroxylated metabolite M2 .Physical And Chemical Properties Analysis

The storage temperature for a related compound, 4-{4-[4-(trifluoromethoxy)phenoxy]-1-piperidinyl}phenol, is 4°C. It should be protected from light and stored under nitrogen .科学的研究の応用

- Relevance : Three 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles (PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP)) were synthesized electrochemically. These materials exhibit electrochromic behavior, displaying various colors upon oxidation and reduction .

- Relevance : N,N’-disubstituted bis-ureas containing a lipophilic 4-(trifluoromethoxy)phenyl fragment were synthesized. These compounds show promise as sEH inhibitors .

- Relevance : 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles were synthesized from 4-trifluoromethoxyaniline. The Paal-Knorr method facilitated the addition of the pyrrole ring .

Electrochromic Materials

Inhibition of Human Soluble Epoxide Hydrolase

Thiazolyl-Pyrrole Derivatives

作用機序

将来の方向性

The related compound TPPU is used extensively in research for modulating inflammation and protecting against hypertension, neuropathic pain, and neurodegeneration . This suggests that “1-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol” and similar compounds could have potential applications in medical research and treatment. Further studies are needed to explore these possibilities.

特性

IUPAC Name |

1-[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]pyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F3N2O4S/c17-16(18,19)25-14-1-3-15(4-2-14)26(23,24)21-9-5-12(6-10-21)20-8-7-13(22)11-20/h1-4,12-13,22H,5-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRUGUDBULIHDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCC(C2)O)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2,3-Dimethylphenyl)cyclopropyl]methanamine](/img/structure/B2772506.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide](/img/structure/B2772509.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-methylbenzamide](/img/structure/B2772510.png)

![2,2-Dimethyl-5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-1,3-dioxane-4,6-dione](/img/structure/B2772512.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2772515.png)

![methyl 4-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B2772516.png)

![N-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide](/img/structure/B2772518.png)

![methyl 2-[(E)-2-(dimethylamino)ethenyl]-4,6-bis(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B2772519.png)

![4-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2772523.png)

![{6-Chloro-4-[(4-fluorobenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2772525.png)

![Ethyl 2-[[2-[2-(2-methoxyphenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B2772526.png)